1-Bromo-2-fluoro-3-methylbut-2-ene
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Overview
Description
1-Bromo-2-fluoro-3-methylbut-2-ene is an organic compound with the molecular formula C5H8BrF It is a halogenated alkene, characterized by the presence of both bromine and fluorine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-3-methylbut-2-ene can be synthesized through several methods. One common approach involves the halogenation of 3-methylbut-2-ene. The reaction typically involves the use of bromine and fluorine sources under controlled conditions to ensure selective halogenation. For instance, the reaction of 3-methylbut-2-ene with bromine in the presence of a fluorinating agent can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-3-methylbut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in anhydrous conditions.
Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) are commonly used reagents, with reactions typically occurring at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and other substituted alkenes.
Elimination Reactions: The major product is typically a more substituted alkene.
Addition Reactions: Products include dihalogenated alkanes and haloalkanes.
Scientific Research Applications
1-Bromo-2-fluoro-3-methylbut-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-methylbut-2-ene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom. The presence of both bromine and fluorine atoms can influence the reactivity and selectivity of these reactions, often enhancing the compound’s utility in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methyl-2-butene: Similar in structure but lacks the fluorine atom, leading to different reactivity and applications.
1-Fluoro-3-methyl-2-butene:
3-Bromo-2-fluoropropene: A smaller molecule with similar halogenation but different backbone structure.
Uniqueness
1-Bromo-2-fluoro-3-methylbut-2-ene is unique due to the presence of both bromine and fluorine atoms on the same molecule. This dual halogenation provides a distinct reactivity profile, making it valuable in synthetic chemistry for the preparation of complex molecules. The combination of these halogens can also impart unique physical and chemical properties, enhancing its applicability in various fields.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-methylbut-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF/c1-4(2)5(7)3-6/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTVIHXFZSMKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CBr)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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